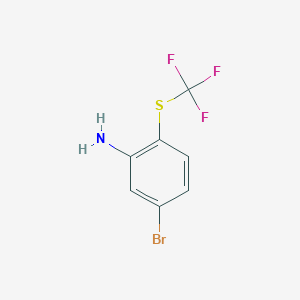

5-Bromo-2-(trifluoromethylthio)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrF3NS |

|---|---|

Molecular Weight |

272.09 g/mol |

IUPAC Name |

5-bromo-2-(trifluoromethylsulfanyl)aniline |

InChI |

InChI=1S/C7H5BrF3NS/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2 |

InChI Key |

IABMSAKYOXNHCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)SC(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 5 Bromo 2 Trifluoromethylthio Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring System

The aniline ring in 5-Bromo-2-(trifluoromethylthio)aniline is the primary site for electrophilic attack. The outcome of such reactions is controlled by the directing effects and the activating or deactivating nature of the substituents already present on the ring.

The regioselectivity of electrophilic aromatic substitution on the this compound ring is a result of the competing directing effects of the amine, bromo, and trifluoromethylthio groups.

Amino Group (-NH2): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. In this molecule, the positions ortho to the amine are C3 and the substituted C1, while the para position is C4.

Bromo Group (-Br): As a halogen, the bromo group is a deactivating group due to its inductive electron withdrawal. However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. The positions ortho to the bromine are C4 and C6, and the para position is C2 (already substituted).

Trifluoromethylthio Group (-SCF3): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. researchgate.net It is a deactivating group and a meta-director. The positions meta to the -SCF3 group are C4 and C6.

Considering the combined influences, the potential sites for electrophilic attack are C4 and C6. The powerful ortho, para-directing effect of the -NH2 group strongly favors substitution at position C4. The directing effects of the -Br (ortho) and -SCF3 (meta) groups also converge on positions C4 and C6. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions, with the C4 position being electronically favored due to the strong influence of the amine group.

Nucleophilic Substitution Reactions Involving the Bromo Moiety

The bromine atom at the C5 position serves as a reactive handle for introducing a wide range of functional groups through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

The bromo group on the electron-deficient aromatic ring can be displaced by strong nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. Although specific examples for this compound are not extensively documented in readily available literature, analogous reactions on similar bromo-substituted aromatic compounds are well-established. nih.govnih.gov These reactions typically proceed under basic conditions and may require heat. Potential nucleophiles could include alkoxides, phenoxides, and thiophenoxides. For instance, a study on 5-bromo-1,2,3-triazines demonstrated successful SNAr reactions with phenols to form aryloxy derivatives. nih.gov

The bromo substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) to form a new C-C bond. nih.govlibretexts.org This method is widely used for synthesizing biaryl compounds and is compatible with a broad range of functional groups. nih.gov For substrates like ortho-bromoanilines, efficient coupling can be achieved without protecting the amine group, using appropriate palladium catalysts and ligands. nih.gov

Interactive Data Table: Representative Suzuki-Miyaura Reaction Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., XPhos) | nih.gov |

| Base | K₂CO₃, Cs₂CO₃ | nih.govnih.gov |

| Solvent | Toluene, THF/H₂O | nih.gov |

| Reactant | Aryl or Alkyl Boronic Acid/Ester | nih.gov |

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.org This method is highly effective for the vinylation of aryl halides. organic-chemistry.org

Interactive Data Table: Representative Heck Reaction Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂ | nih.gov |

| Base | Triethylamine (Et₃N), K₂CO₃ | nih.gov |

| Solvent | DMF, Acetonitrile | nih.gov |

| Reactant | Alkene (e.g., acrylate, styrene) | libretexts.orgorganic-chemistry.org |

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to arylalkynes. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper complexes in the presence of a base. wikipedia.org Copper-free versions of this reaction have also been developed, which can be advantageous for certain substrates. nih.govnih.gov The Sonogashira reaction is known for its mild reaction conditions. wikipedia.org

Interactive Data Table: Representative Sonogashira Reaction Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | libretexts.orgorganic-chemistry.org |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | nih.gov |

| Solvent | THF, DMF | nih.gov |

| Reactant | Terminal Alkyne | wikipedia.orglibretexts.org |

Transformations of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group is generally stable under many reaction conditions. However, it can undergo specific transformations, most notably oxidation. The sulfur atom in the -SCF3 group can be oxidized to form the corresponding trifluoromethylsulfinyl (-SOCF3) or trifluoromethylsulfonyl (-SO2CF3) groups. These oxidized functionalities are even more strongly electron-withdrawing than the -SCF3 group, which can be useful for modulating the electronic properties of the molecule. For instance, the regioselective trifluoromethylthiolation of heteroaromatic compounds followed by S-oxidation has been shown to afford the corresponding sulfones. researchgate.net

Oxidation and Reduction Pathways of the Sulfur Center

The sulfur atom in the trifluoromethylthio group is susceptible to oxidation, offering a pathway to trifluoromethylsulfinyl and trifluoromethylsulfonyl derivatives, which are of significant interest in medicinal chemistry.

Oxidation: The oxidation of aryl trifluoromethyl sulfides to their corresponding sulfoxides is a well-established transformation. researchgate.net This can be selectively achieved using oxidizing agents such as hydrogen peroxide in an activating solvent like trifluoroacetic acid (TFA). researchgate.net The TFA enhances the electrophilic character of the oxidant, allowing the reaction to proceed under non-catalyzed conditions and increasing selectivity for the sulfoxide (B87167) by deactivating it towards further oxidation. researchgate.net For this compound, this reaction would yield 5-bromo-2-(trifluoromethylsulfinyl)aniline. Further oxidation to the sulfone, 5-bromo-2-(trifluoromethylsulfonyl)aniline, can be accomplished under harsher conditions or with stronger oxidizing agents. Metal-free aerobic oxidation using N-hydroxyphthalimide (NHPI) and an aliphatic aldehyde can also be employed for converting sulfides to sulfoxides and sulfones. researchgate.net

Reduction: The reverse reaction, the reduction of a trifluoromethylsulfoxide back to the corresponding sulfide, can be achieved through deoxygenation. researchgate.net This transformation is valuable for synthetic strategies that require the temporary use of the sulfoxide for directing purposes or for modifying electronic properties.

A summary of potential oxidation reagents is presented in Table 1.

Table 1: Reagents for the Oxidation of the Sulfur Center

| Product | Reagent(s) | Notes |

| Sulfoxide | Hydrogen Peroxide (H₂O₂), Trifluoroacetic Acid (TFA) | High selectivity for sulfoxide formation. researchgate.net |

| Sulfoxide/Sulfone | N-hydroxyphthalimide (NHPI), Aldehyde, Air (O₂) | Metal-free aerobic oxidation. researchgate.net |

Reactivity of the Amino Functionality in this compound

The primary amino group is a key site for a variety of chemical transformations, enabling the construction of amides, imines, and diazonium salts, which are versatile intermediates for further functionalization.

Acylation and Alkylation Reactions at the Nitrogen Center

The nitrogen atom of the amino group readily undergoes acylation and alkylation.

Acylation: This reaction involves treating the aniline with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. For example, reaction with acetyl chloride would yield N-(5-bromo-2-(trifluoromethylthio)phenyl)acetamide. This acylation is a common step in multi-step syntheses, sometimes used as a protecting strategy or to modify the electronic properties of the aromatic ring. A patent for a related compound, 4-bromo-2-trifluro toluidine, utilizes an acetylation step as part of a larger synthetic sequence. google.com

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, producing secondary and tertiary amines. Reductive amination, a reaction with a carbonyl compound followed by reduction, offers a more controlled method for mono-alkylation.

Table 2: Examples of N-Functionalization Reactions

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl Chloride, Pyridine | Amide |

| Alkylation | Methyl Iodide, Base | N-Alkylated Aniline |

| Reductive Amination | Acetone, NaBH₃CN | N-Isopropylaniline |

Condensation and Imine Formation with Carbonyl Compounds

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule. The resulting C=N double bond of the imine is a valuable functional group that can undergo further reactions, such as reduction to a secondary amine or participation in cycloaddition reactions. The formation of imines is a fundamental process in the synthesis of many heterocyclic systems. scielo.org.mx

Diazotization Reactions and their Applications

One of the most important reactions of primary aromatic amines is diazotization. nih.gov Treatment of this compound with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures (0–5 °C) converts the amino group into a diazonium salt. google.comnih.gov

This diazonium intermediate, 5-bromo-2-(trifluoromethylthio)benzenediazonium chloride, is highly versatile and can be used in a variety of subsequent reactions:

Sandmeyer Reactions: The diazonium group can be replaced by a range of nucleophiles, including -Cl, -Br, and -CN, using the corresponding copper(I) salt.

Schiemann Reaction: Replacement of the diazonium group with fluorine (-F) can be achieved using fluoroboric acid (HBF₄).

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (such as phenols or other anilines) to form brightly colored azo compounds. researchgate.net These are widely used as dyes. researchgate.net

Deamination: The diazonium group can be replaced by a hydrogen atom using reducing agents like hypophosphorous acid (H₃PO₂), a reaction described in a patent for a similar molecule. google.com

Exploration of Novel Reaction Pathways and Advanced Functionalizations

The presence of a bromine atom on the aromatic ring opens the door to a vast array of modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These methods are powerful tools for late-stage functionalization and the synthesis of complex molecules.

Suzuki-Miyaura Coupling: The bromine atom can be readily displaced via palladium-catalyzed coupling with an organoboron reagent (e.g., a boronic acid or ester). This reaction would form a new C-C bond, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the C-Br bond with amines to form a new C-N bond, providing access to diarylamines or N-aryl alkylamines.

Heck Coupling: The C-Br bond can react with alkenes in the presence of a palladium catalyst to form a new C-C bond, attaching a vinyl group to the aromatic ring.

The strategic application of these cross-coupling reactions to this compound allows for the systematic modification of its structure, which is crucial for structure-activity relationship (SAR) studies in drug discovery and materials science.

Applications of 5 Bromo 2 Trifluoromethylthio Aniline As a Versatile Synthetic Intermediate

A Key Component in the Architecture of Complex Organic Molecules

The strategic positioning of reactive functional groups on the aniline (B41778) ring makes 5-Bromo-2-(trifluoromethylthio)aniline a valuable precursor for creating complex molecular frameworks. The presence of the bromine atom allows for the introduction of various substituents through cross-coupling reactions, while the amino group can direct further electrophilic substitution or participate in condensation reactions. The trifluoromethylthio group, known for its high lipophilicity and metabolic stability, imparts unique electronic and physiological properties to the final products.

Crafting Polyfunctionalized Aromatic and Heteroaromatic Scaffolds

The bromine atom on the aromatic ring of this compound is a versatile handle for introducing a wide array of functional groups, leading to the formation of polyfunctionalized aromatic compounds. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Key cross-coupling reactions involving the bromine atom include:

Suzuki Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: Coupling with various amines to form carbon-nitrogen bonds, a crucial step in the synthesis of many pharmaceuticals and materials.

Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds, which can be further elaborated into more complex structures.

Heck Reaction: Coupling with alkenes to form new carbon-carbon double bonds.

These reactions allow for the precise and controlled introduction of substituents, yielding a diverse range of polyfunctionalized aromatic and heteroaromatic structures with tailored properties.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Resulting Bond | Potential Product Class |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | C-C (Aryl-Aryl) | Biphenyl derivatives |

| Buchwald-Hartwig | Primary/Secondary Amine | C-N | Di- or Tri-substituted anilines |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkyne) | Phenylacetylene derivatives |

| Heck Reaction | Alkene | C-C (Aryl-Alkene) | Styrene derivatives |

Strategies for Assembling Spiro and Fused Ring Systems

While direct applications of this compound in the construction of spiro and fused ring systems are not extensively documented in readily available literature, its structural features suggest potential synthetic routes. The amino group can be a key participant in intramolecular cyclization reactions to form fused heterocyclic rings. For instance, after appropriate functionalization of the bromine atom or the amino group, intramolecular Heck reactions or other cyclization strategies could be employed to generate complex polycyclic architectures.

A Precursor for the Synthesis of Heterocyclic Compounds

The aniline moiety of this compound is a classic starting point for the synthesis of a vast array of heterocyclic compounds, which are core structures in many biologically active molecules.

Building Aniline-Derived Heterocycles with Precise Substitution

The existing substituents on the aniline ring—bromo and trifluoromethylthio groups—provide a predefined substitution pattern on the resulting heterocyclic systems. This is advantageous as it avoids the need for additional, often challenging, regioselective functionalization steps later in the synthesis. Common heterocyclic systems that can be synthesized from aniline precursors include quinolines, benzodiazepines, and thiazoles.

Table 2: Potential Heterocyclic Systems from this compound

| Heterocycle Class | General Synthetic Strategy |

|---|---|

| Quinolines | Condensation with α,β-unsaturated carbonyls (Skraup/Doebner-von Miller) or 1,3-dicarbonyls (Combes) |

| Benzodiazepines | Reaction with o-aminobenzophenones or similar precursors |

Leveraging Bromine for Cyclization and Annulation Reactions

The bromine atom can play a dual role in the synthesis of heterocyclic compounds. Besides being a site for cross-coupling reactions, it can also direct or participate in cyclization and annulation reactions. For instance, in certain reaction conditions, the bromine atom can act as a leaving group in intramolecular nucleophilic aromatic substitution reactions or be involved in radical cyclization processes to form fused ring systems.

Synthesizing Heterocycles Containing the Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group is of significant interest in medicinal chemistry due to its unique properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing nature. google.comnih.gov The use of this compound as a starting material directly incorporates this valuable functional group into the final heterocyclic products. This approach is highly efficient as it circumvents the often-challenging direct trifluoromethylthiolation of pre-formed heterocyclic rings. For example, the synthesis of trifluoromethylthio-substituted phenothiazines, which are of interest for their potential biological activities, can be envisioned starting from derivatives of this aniline.

Role in Agrochemical and Pharmaceutical Intermediate Synthesis

This compound serves as a crucial building block in the synthesis of complex molecules for the agrochemical and pharmaceutical industries. Its trifunctional nature, featuring a reactive aniline group, a synthetically versatile bromine atom, and a unique trifluoromethylthio moiety, allows for its incorporation into a wide array of target structures. This compound is particularly valued for its ability to introduce fluorine-containing groups, which can significantly enhance the biological efficacy and metabolic stability of the final products.

Design Principles for Molecules with Specific Chemical Properties

The strategic incorporation of fluorine atoms and fluorine-containing groups, such as the trifluoromethylthio (-SCF3) group, is a cornerstone of modern medicinal and agrochemical design. The presence of these moieties can profoundly influence a molecule's physicochemical and biological properties.

The trifluoromethylthio group is known to be one of the most lipophilic substituents, a property that can enhance a molecule's ability to permeate biological membranes, leading to improved bioavailability. Furthermore, the strong electron-withdrawing nature of the -SCF3 group can modulate the acidity or basicity of nearby functional groups and influence the electronic environment of the entire molecule. This can lead to stronger binding interactions with target enzymes or receptors.

Strategies for Introducing Fluorine and Bromine Functionalities into Target Structures

This compound provides a direct route for the incorporation of both a bromine atom and a trifluoromethylthio group into a target molecule. The aniline functional group allows for a variety of chemical transformations, including diazotization followed by substitution, acylation, and alkylation, which are fundamental reactions in the synthesis of pharmaceuticals and agrochemicals.

For instance, the amino group can be converted into a wide range of other functionalities, providing a key point of attachment for building larger molecular scaffolds. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, to form new carbon-carbon or carbon-nitrogen bonds. This versatility allows chemists to strategically assemble complex molecules with a high degree of control over the final structure.

Table 1: Key Reactions for Functionalization of this compound

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Acylation | Acyl chloride, base | Amide |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

| Diazotization | NaNO2, HCl | Diazonium salt |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Diaryl amine |

Development of Catalysts and Ligands from Aniline Derivatives

Aniline and its derivatives are widely used in the synthesis of ligands for transition metal catalysis. The nitrogen atom of the aniline can act as a coordinating atom, and the aromatic ring can be readily functionalized to tune the steric and electronic properties of the resulting ligand. While specific examples of catalysts and ligands derived directly from this compound are not extensively documented in publicly available literature, the general principles of using substituted anilines are well-established.

The structural and electronic diversity offered by the broad availability of aniline scaffolds presents significant potential in the development and optimization of active catalysts. For example, aniline derivatives are used as stabilizing ligands in palladium(II)-NHC (N-heterocyclic carbene) complexes, which are highly active in cross-coupling reactions. The electronic properties of the aniline, influenced by substituents like the bromo and trifluoromethylthio groups, can fine-tune the catalytic activity and selectivity of the metal center.

Applications in Materials Science for Functional Molecules

The unique combination of a polarizable bromine atom, an electron-withdrawing trifluoromethylthio group, and a versatile aniline moiety makes this compound an interesting building block for the synthesis of functional organic materials. Compounds containing these functionalities have potential applications in the development of materials with specific optical and electronic properties.

Aniline derivatives are known precursors for the synthesis of conducting polymers, dyes, and other organic electronic materials. The incorporation of heavy atoms like bromine can influence properties such as phosphorescence, which is relevant for applications in organic light-emitting diodes (OLEDs). The trifluoromethylthio group can enhance the material's stability and solubility in organic solvents, facilitating its processing and incorporation into devices. While direct applications of this compound in materials science are an emerging area of research, the foundational chemistry suggests its potential utility in creating novel functional molecules.

Summary of Key Research Findings and Contributions to Aniline Chemistry

Research into this compound and related structures underscores the profound impact of fluorine-containing substituents on the chemical and physical properties of aromatic amines. The trifluoromethylthio (-SCF3) group, in particular, is a powerful modulator of lipophilicity and electronic character, often enhancing the metabolic stability and membrane permeability of molecules in biological systems. The presence of a bromine atom on the aniline ring provides a versatile handle for a wide array of chemical transformations, most notably cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.

The synthesis of trifluoromethylthiolated anilines typically involves the introduction of the -SCF3 group onto a pre-functionalized aniline or the construction of the aniline ring on a trifluoromethylthiolated benzene (B151609) derivative. These synthetic strategies have expanded the toolbox of organic chemists, enabling the creation of novel aniline-based building blocks for drug discovery and materials science. The interplay between the electron-withdrawing nature of the trifluoromethylthio group and the electron-donating amino group, further influenced by the presence of bromine, results in a unique reactivity profile that is a subject of ongoing academic and industrial research.

Identification of Current Research Gaps and Challenges in Trifluoromethylthio-Brominated Anilines

Despite the recognized potential of trifluoromethylthio-brominated anilines, several research gaps and challenges persist. A primary challenge is the development of more efficient and scalable synthetic routes to these compounds. The reagents used for trifluoromethylthiolation can be expensive or require harsh reaction conditions, limiting their accessibility for large-scale applications. Furthermore, there is a notable lack of comprehensive studies detailing the full range of chemical reactivity of these multifunctional anilines. A deeper understanding of how the substituents collectively influence the regioselectivity of further aromatic substitutions and the reactivity of the amino group is needed.

Another significant gap is the limited availability of detailed structural and spectroscopic data for many compounds within this class, including this compound. In-depth crystallographic and spectroscopic analyses are crucial for understanding structure-property relationships and for the rational design of new molecules with desired functionalities.

Emerging Trends in Fluorinated and Brominated Aromatic Amine Synthesis and Reactivity

The field of fluorinated and brominated aromatic amine synthesis is continually evolving, with several emerging trends shaping its future direction. A major focus is on the development of more sustainable and environmentally benign synthetic methods. This includes the use of greener solvents, catalyst systems with lower environmental impact, and processes that are more atom-economical.

In terms of reactivity, there is a growing interest in late-stage functionalization, where fluorine and bromine atoms are introduced into complex molecules at a late step in the synthetic sequence. This approach allows for the rapid generation of diverse molecular libraries for biological screening. Additionally, the exploration of novel catalytic systems, including photoredox and electrocatalysis, is opening up new avenues for the activation and functionalization of C-H and C-halogen bonds in these aromatic systems.

Potential Avenues for Future Academic Exploration

The unique structural and electronic properties of trifluoromethylthio-brominated anilines present numerous opportunities for future academic research.

Future research should prioritize the development of sustainable synthetic routes to this compound and its analogues. This could involve the design of novel, cost-effective trifluoromethylthiolating reagents or the use of catalytic methods that operate under milder conditions with higher efficiency. Investigating enzymatic or biocatalytic approaches for the synthesis of these compounds could also lead to more environmentally friendly industrial processes.

A fascinating area for future exploration is the development of stereoselective reactions involving the aniline core. While the aromatic ring itself is planar, the amino group can be a site for derivatization that introduces chirality. Furthermore, the development of catalytic systems that can achieve enantioselective transformations on substituents attached to the aniline ring would be of great value, particularly in the synthesis of chiral pharmaceuticals and agrochemicals.

The integration of synthetic routes for trifluoromethylthio-brominated anilines with flow chemistry and automated synthesis platforms holds immense potential. nih.govacs.orgacs.orgmdpi.com Flow chemistry offers advantages such as improved reaction control, enhanced safety, and the potential for seamless scale-up. nih.govacs.orgacs.orgmdpi.com Automating the synthesis and purification of these compounds would significantly accelerate the discovery and development of new molecules with valuable properties. This approach would enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for various applications.

An in-depth analysis of the chemical compound this compound is presented in this article, with a specific focus on its concluding remarks and future research perspectives, particularly in the realm of advanced computational modeling.

Concluding Remarks and Future Research Perspectives

Future Research Perspectives

While 5-Bromo-2-(trifluoromethylthio)aniline holds potential as a building block in various chemical syntheses, a thorough review of current scientific literature indicates that its properties and applications are not extensively documented. The presence of a bromine atom, an aniline (B41778) group, and a trifluoromethylthio group suggests its utility as a versatile synthetic intermediate. The bromine atom can serve as a handle for cross-coupling reactions, the aniline group can be readily diazotized or acylated for further functionalization, and the trifluoromethylthio group can impart unique electronic and lipophilic properties to target molecules.

However, detailed experimental data on its synthesis, physicochemical characteristics, and performance in medicinal, agrochemical, or materials science contexts are sparse. This presents a significant opportunity for future research to explore the full potential of this compound. A crucial area for future investigation lies in the application of advanced computational techniques to predict its behavior and guide experimental work.

The prediction of chemical reactivity is fundamental to understanding and optimizing synthetic pathways and designing novel molecules with desired properties. For a relatively unexplored compound like this compound, advanced computational modeling offers a powerful tool to bridge the knowledge gap before undertaking extensive and costly laboratory work.

Multiscale modeling, in particular, is a promising avenue for predicting the complex reactivity of this molecule. fiveable.mewikipedia.org This approach integrates different levels of theory to simulate chemical systems across various scales of time and space, from the quantum mechanical behavior of electrons to the macroscopic properties of a reactor. fiveable.mewikipedia.orgucl.ac.uk

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Models: To understand the reactivity of this compound in a complex environment, such as in the active site of an enzyme or on the surface of a catalyst, QM/MM methods can be employed. fiveable.me In this approach, the reactive core of the system, involving the aniline derivative, would be treated with high-accuracy quantum mechanics to model electronic rearrangements during a reaction. The surrounding environment (e.g., protein, solvent) would be described using more computationally efficient classical molecular mechanics force fields. fiveable.menobelprize.org This allows for the accurate prediction of reaction barriers and transition states, providing mechanistic insights that are often inaccessible through experiments alone. nobelprize.org

Machine Learning-Augmented Models: The integration of machine learning (ML) with multiscale modeling is an emerging frontier for reactivity prediction. researchgate.net For instance, ML models can be trained on datasets generated from quantum chemical calculations to predict the outcomes of reactions involving organofluorine compounds under various conditions. researchgate.net This can significantly accelerate the in-silico screening of potential reaction pathways and catalysts for the synthesis and derivatization of this compound.

Predicting Reaction Dynamics and Selectivity: Advanced computational models can go beyond static energy calculations to simulate the dynamics of chemical reactions. By understanding the potential energy surface, researchers can predict not only whether a reaction is feasible but also which products are likely to form (selectivity). For this compound, this could be used to predict the regioselectivity of electrophilic aromatic substitution or the chemoselectivity in reactions involving its multiple functional groups.

The application of these advanced multiscale computational modeling techniques would provide a robust theoretical framework to guide the future experimental investigation of this compound. This would enable a more efficient exploration of its synthetic utility and accelerate the discovery of new applications in various fields of chemistry.

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-2-(trifluoromethylthio)aniline?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example:

- Nucleophilic substitution : Reacting 5-bromo-2-fluoroaniline with a trifluoromethylthiolating agent (e.g., AgSCF₃) under basic conditions .

- Palladium-catalyzed cross-coupling : Using Suzuki-Miyaura reactions with boronic acids or Stille couplings to introduce functional groups. A related example in details palladium-catalyzed coupling of bromo-aniline derivatives with trifluoromethyl-containing reagents .

- Key considerations : Electron-withdrawing groups (e.g., Br) enhance reactivity in SNAr by reducing electron density on the aromatic ring .

Q. How should researchers handle and store this compound to ensure safety?

- Storage : Store at 0–6°C in airtight containers under inert gas (e.g., N₂) to prevent degradation .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with oxidizing agents due to potential decomposition of the trifluoromethylthio group (-SCF₃) .

- Waste disposal : Follow local regulations for halogenated aromatic amines, which may require incineration or specialized chemical treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

- Solvent effects : NMR chemical shifts vary with solvents (e.g., DMSO vs. CDCl₃). For example, the -SCF₃ group may exhibit deshielding in polar solvents .

- Dynamic effects : Rotameric equilibria of the -SCF₃ group can split signals. Low-temperature NMR or computational modeling (DFT) can clarify these effects .

- Cross-validation : Use complementary techniques like LCMS (as in ) or X-ray crystallography (e.g., crystal structure analysis in ) .

Q. What strategies are effective for functionalizing the bromo group in this compound?

- Cross-coupling : The bromo group is amenable to Suzuki (with boronic acids), Heck (alkene coupling), or Buchwald-Hartwig (C–N bond formation) reactions. demonstrates a Suzuki coupling using a bromo-aniline derivative and a trifluoromethylpyridine .

- Halogen exchange : Convert Br to I or Cl via Finkelstein-like reactions for enhanced reactivity in subsequent steps .

- Directed ortho-metalation : Use directing groups (e.g., -NH₂) to introduce substituents at specific positions .

Q. How can the thermal stability of this compound be systematically evaluated?

- Thermogravimetric analysis (TGA) : Measure weight loss under controlled heating to identify decomposition temperatures.

- Differential scanning calorimetry (DSC) : Detect phase transitions or exothermic/endothermic events related to stability .

- Accelerated aging studies : Expose the compound to elevated temperatures and monitor degradation products via HPLC or GC-MS .

Q. What mechanistic insights govern the reactivity of the trifluoromethylthio group in substitution reactions?

- Nucleophilic displacement : The -SCF₃ group’s strong electron-withdrawing nature stabilizes transition states in SNAr reactions. Kinetic studies (e.g., varying nucleophile concentration) can elucidate rate laws .

- Radical pathways : Under photochemical conditions, the C–S bond may cleave homolytically. EPR spectroscopy or trapping experiments with TEMPO can confirm radical intermediates .

- Isotopic labeling : Use ¹⁸O or deuterated reagents to track reaction pathways in hydrolysis or hydrogenolysis .

Methodological Guidance

Q. How can researchers optimize HPLC/LCMS methods for analyzing this compound?

- Mobile phase : Use acidic conditions (0.1% formic acid) to improve peak shape.

- Column selection : C18 columns with 3-µm particle size provide high resolution for halogenated aromatics .

- Detection : ESI-MS in positive ion mode (m/z ~290–310 for [M+H]⁺) is suitable for LCMS .

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound?

- Enzyme inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.

- Cellular toxicity : Perform MTT assays on mammalian cell lines to assess cytotoxicity (refer to toxicology data in ) .

- Binding studies : Use SPR or ITC to measure interactions with proteins (e.g., WDR5 degraders, as in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.